molecular formula C18H10D4F3N3O4S B602664 Lansoprazole-d4 Sulfone N-Oxide CAS No. 1190009-70-1

Lansoprazole-d4 Sulfone N-Oxide

Cat. No. B602664
M. Wt: 405.38
InChI Key:
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Description

Lansoprazole-d4 Sulfone N-Oxide is a labeled impurity of Lansoprazole . It has a molecular formula of C16H10D4F3N3O4S and a molecular weight of 405.38 . It is also known by the CAS Number 1190009-70-1 .


Molecular Structure Analysis

The molecular structure of Lansoprazole-d4 Sulfone N-Oxide is represented by the formula C16H10D4F3N3O4S . The Smiles representation is O=S(C1=NC2=CC=CC=C2N1)(CC3=C(C)C(OCC(F)(F)F)=CC=[N+]3[O-])=O .


Physical And Chemical Properties Analysis

Lansoprazole-d4 Sulfone N-Oxide has a molecular weight of 405.38 . The molecular formula is C16H10D4F3N3O4S .

Scientific Research Applications

Synthesis and Characterization

Lansoprazole-d4 Sulfone N-Oxide is a metabolite of Lansoprazole, a widely used antiulcerative drug. The synthesis and characterization of Lansoprazole and its impurities, including Lansoprazole-d4 Sulfone N-Oxide, have been a significant area of research. Studies have focused on developing synthetic processes and characterizing Lansoprazole and its related compounds, including its sulfone N-oxide form (Reddy et al., 2008).

Metabolism and Pharmacokinetics

Research has also been conducted on the metabolism and pharmacokinetics of Lansoprazole. This includes studies on how Lansoprazole is metabolized in the liver to its main metabolites, such as the sulfone and the hydroxy derivative. For instance, the oxidative metabolism of Lansoprazole by human liver cytochromes P450 has been examined, identifying the forms of P450 involved in its hepatic biotransformation (Pichard et al., 1995).

Analytical Methodologies

Developing analytical methodologies for estimating related compounds in Lansoprazole bulk drug is another key research area. These studies focus on developing precise and accurate methods for separating and quantifying substances related to Lansoprazole using various chromatographic techniques. Such methodologies are crucial for routine analysis and quality control of Lansoprazole and its metabolites, including Lansoprazole-d4 Sulfone N-Oxide (Krishnamohan et al., 2012).

Impurities Identification and Isolation

Research also includes the identification and isolation of novel impurities of Lansoprazole formed under stress conditions, like thermal stress. Such studies are vital for understanding the stability of the compound and for ensuring the purity and safety of Lansoprazole in pharmaceutical preparations. This research is essential for developing degradation profiles and understanding the stability of drugs like Lansoprazole (Battu & Pottabathini, 2014).

Safety And Hazards

Lansoprazole-d4 Sulfone N-Oxide may be harmful in case of inhalation, and it causes respiratory tract irritation. It may be harmful if absorbed through the skin and causes skin irritation. It also causes eye irritation and may be harmful if swallowed .

properties

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCPAMTYJRPELQ-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)(=O)CC3=[N+](C=CC(=C3C)OCC(F)(F)F)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lansoprazole-d4 Sulfone N-Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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